2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific researchIt is structurally related to other compounds that act on the central nervous system, making it a valuable subject of study for its pharmacological properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzyl chloride with piperidine to form 1-benzylpiperidine. This intermediate is then reacted with phenylethylamine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound .

化学反应分析

Types of Reactions

2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing this compound.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a Pd/C catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce fully saturated piperidine rings .

科学研究应用

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with potential applications in pharmaceuticals.

Biology

- Neurotransmitter Interaction Studies : Research indicates that 2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride interacts with neurotransmitter systems, particularly through its inhibition of acetylcholinesterase (AChE). This mechanism enhances cholinergic neurotransmission, making it relevant in studies related to cognitive function and neurodegenerative diseases.

Medicine

- Potential Treatment for Neurological Disorders : The compound is being investigated for its therapeutic potential in treating conditions like Alzheimer’s disease due to its AChE inhibitory activity. By increasing acetylcholine levels in the brain, it may help mitigate symptoms associated with cholinergic deficits commonly seen in Alzheimer’s patients .

Case Studies and Biological Evaluations

Recent studies have evaluated the biological activity of related compounds derived from piperidine derivatives:

- Antifungal Activity : A library of piperidine derivatives was synthesized and tested for antifungal properties against clinically relevant strains such as Candida spp. and Aspergillus spp. Some derivatives exhibited promising activity, suggesting that modifications to the piperidine structure could enhance efficacy against fungal infections .

- Toxicological Studies : Toxicokinetic evaluations have been conducted using zebrafish models to assess the safety profile of compounds structurally similar to this compound. These studies revealed insights into metabolic pathways and potential toxic effects, crucial for understanding safety in therapeutic applications .

作用机制

The mechanism of action of 2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This action is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

相似化合物的比较

Similar Compounds

Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: A similar compound with a dual inhibitory action on acetylcholinesterase and butyrylcholinesterase.

Galantamine: An alkaloid that also inhibits acetylcholinesterase and modulates nicotinic receptors.

Uniqueness

2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride is unique due to its specific structural features that allow for potent acetylcholinesterase inhibition. Its benzylpiperidine moiety is particularly effective in interacting with the enzyme’s active site, making it a valuable compound for further research and development .

生物活性

2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine; dihydrochloride, a compound of interest in pharmacological research, has been studied for its diverse biological activities, particularly its effects on neurotransmitter systems. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

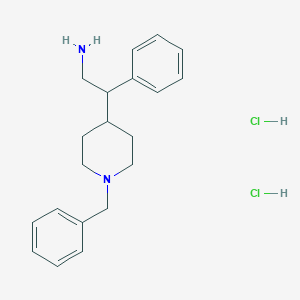

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C_{23}H_{30}N_2 \cdot 2HCl

- Molecular Weight : Approximately 426.42 g/mol

This structure includes a benzylpiperidine moiety, which is crucial for its interaction with various biological targets.

The primary mechanism of action for 2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine; dihydrochloride involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prominent .

Table 1: Mechanistic Insights

| Mechanism | Target | Effect on Neurotransmission |

|---|---|---|

| AChE Inhibition | Acetylcholinesterase | Increased acetylcholine levels |

| MAO Inhibition | Monoamine oxidase | Modulation of serotonin and dopamine levels |

Neuroprotective Effects

Research indicates that 2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine; dihydrochloride exhibits neuroprotective properties. Studies have shown that it can reduce neurotoxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's pathology. The compound demonstrated the ability to protect neuronal cells from Aβ-induced apoptosis and oxidative stress .

Acetylcholinesterase Inhibition Studies

In vitro assays have quantified the inhibitory potency of this compound against AChE. For instance, one study reported an IC50 value indicating moderate inhibition (IC50 ≥ 186 µM), suggesting potential for further optimization to enhance efficacy .

Monoamine Oxidase Inhibition

Additionally, the compound has been investigated for its effects on monoamine oxidase (MAO) activity. It has been identified as a potent inhibitor of MAO-B with an IC50 value in the low nanomolar range (11.4 nM), highlighting its potential for modulating mood and cognitive functions through serotonin and dopamine pathways .

Alzheimer’s Disease Research

A significant body of research focuses on the potential application of this compound in treating Alzheimer’s disease. In particular, hybrid compounds combining this piperidine structure with other pharmacophores have shown promise in targeting multiple pathways involved in neurodegeneration. These studies suggest that such compounds could offer advantages over traditional single-target drugs by addressing various mechanisms simultaneously .

Toxicological Studies

Toxicological assessments have also been conducted to evaluate the safety profile of 2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine; dihydrochloride. These studies indicate that while the compound exhibits biological activity, understanding its toxicokinetics is crucial for developing safe therapeutic applications .

属性

IUPAC Name |

2-(1-benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2.2ClH/c21-15-20(18-9-5-2-6-10-18)19-11-13-22(14-12-19)16-17-7-3-1-4-8-17;;/h1-10,19-20H,11-16,21H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRLIAVUNQZZBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(CN)C2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。